2-Bromo-4-fluoro-1-isocyanatobenzene
Description
Contextual Significance of Halogenated Aromatic Isocyanates in Modern Organic Chemistry
Halogenated aromatic isocyanates are a pivotal class of bifunctional reagents in contemporary organic synthesis. The presence of both a halogen atom and an isocyanate group on the aromatic ring imparts a dual reactivity profile. The isocyanate group (–N=C=O) is highly electrophilic and readily reacts with a variety of nucleophiles, including alcohols, amines, and water, to form stable carbamate (B1207046), urea (B33335), and amine linkages, respectively. This reactivity is fundamental to the production of polyurethanes and other polymers.
Simultaneously, the halogen substituent (e.g., bromine, chlorine, fluorine) serves as a versatile handle for a multitude of synthetic transformations. It can act as a leaving group in nucleophilic aromatic substitution reactions or participate in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This dual functionality allows for the sequential and controlled introduction of different substituents, enabling the construction of complex molecular architectures from a single, versatile starting material. The strategic placement of halogens on the aromatic ring can also modulate the reactivity of the isocyanate group through inductive and resonance effects, offering fine control over reaction pathways.
Positioning 2-Bromo-4-fluoro-1-isocyanatobenzene within the Landscape of Functionalized Aromatic Building Blocks
This compound is a trifunctional aromatic building block, possessing a bromo group, a fluoro group, and an isocyanate group. This unique combination of functionalities positions it as a highly versatile intermediate in organic synthesis. The bromine atom, being a good leaving group, is particularly well-suited for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, due to its high electronegativity, can influence the electronic properties of the aromatic ring, potentially affecting the regioselectivity of reactions and the properties of the final products. The isocyanate group provides a reactive site for the introduction of a wide range of substituents through reactions with nucleophiles.
The presence of three distinct functional groups on a single benzene (B151609) ring allows for a high degree of molecular diversity to be generated from a common scaffold. This multi-functionality is highly desirable in the synthesis of libraries of compounds for drug discovery and materials science applications, where systematic variations in molecular structure are required to optimize biological activity or material properties.
Interactive Table: Properties of this compound and Related Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 1016722-24-9 | C₇H₃BrFNO | 216.01 | Trifunctional: Bromo, Fluoro, Isocyanato |
| 2-Bromo-4-fluoroaniline (B89589) | 1003-98-1 | C₆H₅BrFN | 190.01 | Precursor to the isocyanate |
| 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | C₇H₄BrFO | 203.01 | Potential precursor to the aniline (B41778) |
Overview of Research Gaps and Emerging Opportunities for this compound Studies
Despite its potential as a versatile building block, a comprehensive review of the scientific literature reveals a notable scarcity of studies specifically focused on this compound. While the synthesis and reactions of related compounds, such as 2-bromo-4-fluoroaniline chemicalbook.comchemicalbook.comsigmaaldrich.com and 2-bromo-4-fluorobenzaldehyde, have been reported, detailed investigations into the synthesis, reactivity, and applications of the target isocyanate are largely absent.
This lack of dedicated research presents a significant opportunity for the scientific community. Key research gaps include:
Optimized Synthesis: The development of efficient and scalable synthetic routes to this compound is a primary research need. While methods like the Curtius rearrangement of a corresponding acyl azide (B81097) or phosgenation of 2-bromo-4-fluoroaniline are plausible, their application to this specific substrate has not been extensively documented. wikipedia.orgnih.govnih.govorganic-chemistry.orgmasterorganicchemistry.com
Reactivity Profiling: A systematic investigation of the reactivity of this compound is required. This would involve studying the chemoselectivity of its reactions, particularly the interplay between the isocyanate group and the two different halogen atoms in various chemical transformations. For instance, exploring the conditions under which selective nucleophilic attack on the isocyanate occurs without displacement of the halogens, or conditions for selective cross-coupling at the bromine position without affecting the other functional groups, would be of great synthetic value. wikipedia.orgorganic-chemistry.orgnih.govchemrxiv.orgbeilstein-journals.orglibretexts.orgorganic-chemistry.org
Application in Synthesis: There is a clear opportunity to explore the use of this compound as a building block in the synthesis of novel bioactive molecules and functional materials. Its trifunctional nature could be exploited to create diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.
Statement of Academic Objectives and Research Scope for this compound Investigations
To address the identified research gaps, a focused investigation into this compound is warranted. The primary academic objectives of such research should be:
To develop and optimize a robust synthetic protocol for the preparation of high-purity this compound. This would involve a comparative study of different synthetic methods, such as the Curtius rearrangement and phosgenation-based routes, starting from readily available precursors.
To thoroughly characterize the spectroscopic and physicochemical properties of this compound. This would include detailed analysis using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to provide a comprehensive dataset for this compound. chegg.comchemicalbook.comresearchgate.netdocbrown.info
To systematically investigate the reactivity of this compound. This would involve exploring its behavior in a range of fundamental organic reactions, including nucleophilic additions to the isocyanate group and palladium-catalyzed cross-coupling reactions at the bromine position. The goal would be to establish a clear understanding of its chemoselectivity and synthetic utility.
To demonstrate the potential of this compound as a versatile building block in the synthesis of novel organic molecules. This would involve the design and synthesis of a small library of compounds with potential applications in areas such as medicinal chemistry or materials science, thereby showcasing the practical value of this under-explored reagent.
By pursuing these objectives, the scientific community can unlock the synthetic potential of this compound and establish it as a valuable tool in the arsenal (B13267) of modern organic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-1-isocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVYZTLPZBUFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Bromo 4 Fluoro 1 Isocyanatobenzene
Review of Established Synthetic Routes to Aryl Isocyanates and Their Applicability to 2-Bromo-4-fluoro-1-isocyanatobenzene
The transformation of an aryl amine into an aryl isocyanate is a cornerstone of industrial and laboratory organic synthesis, primarily for the production of polyurethanes, pesticides, and pharmaceuticals. These methods are directly applicable to the synthesis of this compound from 2-bromo-4-fluoroaniline (B89589).
Phosgenation: The most common industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.gov This process, when applied to 2-bromo-4-fluoroaniline, would proceed through the formation of an intermediate carbamoyl (B1232498) chloride, which is then thermally dehydrochlorinated to yield the final isocyanate product, this compound. While effective, this method involves the use of highly toxic phosgene and generates corrosive hydrogen chloride as a byproduct, posing significant safety and environmental challenges. nih.govionike.com
Non-Phosgene Approaches: Growing safety and environmental concerns have driven the development of phosgene-free routes to isocyanates. nih.gov These methods represent promising alternatives for the synthesis of this compound. Key non-phosgene strategies include:
Carbamate (B1207046) Decomposition: This two-step process involves first synthesizing a carbamate from the aniline (B41778), followed by thermal decomposition to the isocyanate. nih.gov For 2-bromo-4-fluoroaniline, this could involve reaction with reagents like dimethyl carbonate (DMC) or urea (B33335) to form the corresponding carbamate, which is then heated to yield the target isocyanate and a recyclable alcohol (e.g., methanol (B129727) from DMC). nih.govebrary.net This approach avoids the use of phosgene and the generation of HCl. nih.gov
Reductive and Oxidative Carbonylation: These methods use carbon monoxide as the carbonyl source. Reductive carbonylation starts from the corresponding nitro compound (2-bromo-4-fluoro-1-nitrobenzene), while oxidative carbonylation uses the aniline directly. ionike.com These routes often require high pressures and specialized catalysts.
The Curtius Rearrangement: This pathway involves the thermal decomposition of an acyl azide (B81097), which rearranges to form the isocyanate. ebrary.net To synthesize this compound via this route, one would first need to prepare 2-bromo-4-fluorobenzoyl chloride, convert it to 2-bromo-4-fluorobenzoyl azide, and then heat the azide to induce the rearrangement. The potential explosion hazards associated with handling azides make this route less practical for large-scale production. ebrary.net
The efficient synthesis of the key intermediate, 2-bromo-4-fluoroaniline, is critical. The primary challenge lies in achieving the correct substitution pattern on the benzene (B151609) ring (1-amino, 2-bromo, 4-fluoro) through regioselective reactions.
The synthesis of substituted anilines often involves the regioselective introduction of halogen atoms onto an aromatic ring.
Bromination of 4-Fluoroaniline (B128567): A direct and high-yielding route to 2-bromo-4-fluoroaniline involves the electrophilic bromination of 4-fluoroaniline. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the fluorine atom, bromination occurs at one of the ortho positions. A common procedure uses N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) to achieve this transformation with high selectivity and yield. chemicalbook.com
Bromination of Fluorobenzene: An alternative strategy begins with the bromination of fluorobenzene. The fluorine atom is an ortho-, para-director, leading primarily to 4-bromofluorobenzene. wikipedia.org This reaction can be catalyzed by Lewis acids and optimized for high para-selectivity by controlling reaction conditions, such as temperature. google.comgoogle.com Subsequent nitration and reduction steps are then required to introduce the amino group at the correct position.
This classic synthetic sequence is a viable pathway to 2-bromo-4-fluoroaniline, typically starting from 1-bromo-4-fluorobenzene.
Nitration: The starting material, 1-bromo-4-fluorobenzene, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. quora.com Both the fluorine and bromine atoms are ortho-, para-directing. The directing effect of the fluorine atom is stronger, and it directs the incoming nitro group to the C2 position (ortho to fluorine, meta to bromine), yielding 4-bromo-1-fluoro-2-nitrobenzene. chemicalbook.com
Reduction: The resulting 2-bromo-4-fluoro-1-nitrobenzene (B1272181) is then reduced to the corresponding amine, 2-bromo-4-fluoroaniline. This reduction can be accomplished using various standard methods, such as tin or iron in acidic medium (e.g., Sn/HCl) or catalytic hydrogenation (e.g., H₂/Pd).
Several other halogenated compounds serve as important intermediates in pathways leading to 2-bromo-4-fluoroaniline or are structurally related.
2-Bromo-4-fluoroacetanilide: This compound is the acetyl-protected form of 2-bromo-4-fluoroaniline. It is often synthesized by first acetylating 4-fluoroaniline with acetic anhydride (B1165640) to form 4-fluoroacetanilide. google.comgoogle.com The resulting acetamido group is a powerful ortho-, para-director. Subsequent bromination with reagents like bromine in acetic acid or hydrobromic acid with an oxidizing agent (like hydrogen peroxide) introduces a bromine atom at the position ortho to the acetamido group. google.comgoogle.com This two-step process can prevent over-bromination, which can be an issue with the more activated aniline. google.com The acetyl group can then be removed by hydrolysis to yield 2-bromo-4-fluoroaniline. A palladium-catalyzed method has also been developed for a green and efficient synthesis that avoids sulfur residues. patsnap.com
2-Bromo-4-fluorobenzaldehyde: This aldehyde is typically synthesized via the direct bromination of 4-fluorobenzaldehyde. pubcompare.ai The aldehyde group is a meta-director, while the fluorine is an ortho-, para-director. The strong activating effect of the fluorine directs the bromination to the ortho position. Reagents such as dibromohydantoin in a mixture of sulfuric and trifluoroacetic acid are effective for this transformation, providing the product in high yield. chemicalbook.comgoogle.com
2-Bromo-4-fluoro-1-nitrobenzene: As a key intermediate, its synthesis is crucial. A primary route involves the bromination of 1-fluoro-2-nitrobenzene (B31998) using N-bromosuccinimide. chemicalbook.com Alternatively, it can be formed by the nitration of 1-bromo-4-fluorobenzene, as previously described.
Interactive Table: Synthesis of 2-Bromo-4-fluoroaniline Precursors This table summarizes various synthetic methods for key precursors discussed in the text.
Precursor Synthesis: Pathways to 2-Bromo-4-fluoroaniline and its Derivatives
Development of Novel Synthetic Pathways to this compound
The development of novel synthetic pathways for this compound is primarily focused on improving the safety, efficiency, and environmental profile of existing methods. While specific literature on "novel" syntheses for this exact molecule is limited, advancements in broader synthetic methodologies can be applied.
Another approach could involve novel halogenation techniques. While traditional electrophilic halogenation is effective, new catalytic systems that offer greater regioselectivity or use safer halogenating agents are continuously being explored. For instance, enzyme-catalyzed halogenation, or "biohalogenation," represents a frontier in green chemistry, although its application to complex substituted aromatics is still in early stages. dtu.dk
Furthermore, flow chemistry presents a novel platform for synthesizing isocyanates. Performing phosgenation or other hazardous reactions in a continuous flow microreactor can significantly enhance safety by minimizing the volume of hazardous material present at any given time and allowing for better control over reaction parameters like temperature and pressure. This approach could make even traditional phosgenation a safer and more controlled process for producing this compound.
Exploration of Transition-Metal Catalyzed Routes for Isocyanate Formation
Transition-metal catalysis offers a powerful alternative to traditional methods for isocyanate synthesis, primarily through the carbonylation of aryl amines or nitro compounds. ethernet.edu.etresearchgate.net For the synthesis of this compound, the logical precursor would be 2-bromo-4-fluoroaniline. Palladium-catalyzed carbonylation reactions are particularly well-developed and could be effectively applied. researchgate.netrsc.org
The general mechanism involves the oxidative addition of a palladium(0) complex to an aryl halide, but for the synthesis from an amine, the key step is the reaction of the amine with a carbon monoxide source in the presence of a catalyst. researchgate.net Catalytic systems often employ palladium complexes with various ligands to facilitate the reaction. researchgate.netnih.gov The reaction can proceed via reductive carbonylation of the corresponding nitro compound, 2-bromo-4-fluoro-1-nitrobenzene, or oxidative carbonylation of 2-bromo-4-fluoroaniline. researchgate.netacs.org Rhodium and cobalt complexes have also shown efficacy in similar transformations and represent viable catalysts for this synthesis. researchgate.net
Table 1: Potential Transition-Metal Catalytic Systems for Aryl Isocyanate Formation
One-Pot and Cascade Reaction Strategies for Enhanced Synthetic Efficiency
One potential one-pot approach involves the in-situ generation of the isocyanate from an amine, followed immediately by its reaction with another nucleophile. mdpi.com For instance, the synthesis could start with the carbonylation of 2-bromo-4-fluoroaniline, and without isolating the isocyanate, a subsequent reaction could form a urea or carbamate derivative. nih.govfigshare.comresearchgate.netwhiterose.ac.uk Microwave-assisted synthesis has been shown to be effective for such sequential one-pot reactions, often leading to high yields and purity. nih.gov A cascade reaction could be designed where the formation of the isocyanate triggers a subsequent intramolecular cyclization if a suitable functional group is present on the aromatic ring, although this is not directly applicable to the target compound itself but illustrates the power of the methodology.
Optimization of Reaction Parameters and Process Intensification for this compound Production
Influence of Solvent Systems and Temperature Profiles on Reaction Yields and Selectivity
The choice of solvent and the temperature profile are critical parameters that significantly impact the yield and selectivity of isocyanate synthesis. rsc.org Isocyanates are highly reactive electrophiles, and the use of protic solvents like alcohols or water would lead to the formation of unwanted carbamates or ureas. Therefore, anhydrous, aprotic solvents are required.
The polarity of the solvent can influence the rate of reaction in transition-metal catalyzed carbonylations. Solvents such as toluene, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly employed. google.com For phosgene-free routes involving the thermal decomposition of a carbamate precursor, high-boiling point solvents are necessary to achieve the required temperatures, which can range from 150°C to over 200°C. google.com Temperature control is also crucial to prevent side reactions, such as the trimerization of the isocyanate product to form isocyanurates. Precise temperature management ensures that the desired thermolysis of the carbamate precursor occurs without significant degradation of the final product. google.comgoogle.com
Table 2: Effect of Solvent on Isocyanate Synthesis Routes
Catalyst Screening and Ligand Design for Improved Transformation Kinetics
The efficiency of transition-metal catalyzed routes heavily depends on the catalyst and the associated ligands. Catalyst screening is a crucial step in optimizing the synthesis of this compound. researchgate.net For palladium-catalyzed carbonylations, phosphine-based ligands such as triphenylphosphine (B44618) (PPh3) or bidentate ligands like Xantphos are commonly used to stabilize the metal center and promote the catalytic cycle. ethernet.edu.et
Ligand design plays a pivotal role in controlling the catalyst's activity and selectivity. nih.govnih.govrsc.orgchemrxiv.org The electronic and steric properties of the ligand can be tuned to enhance the rate of oxidative addition and reductive elimination steps. For a substrate like 2-bromo-4-fluoroaniline, which contains both bromine and fluorine substituents, a well-designed ligand can help prevent unwanted side reactions and improve selectivity for the desired carbonylation at the amino group. chimia.ch The development of catalysts based on more abundant and less expensive metals like nickel or cobalt is also an active area of research, where ligand design is paramount to achieving high catalytic performance. nih.gov
Green Chemistry Principles in the Synthesis of this compound
Adherence to green chemistry principles is essential for modern chemical manufacturing. patsnap.com The primary goal in isocyanate synthesis is the avoidance of phosgene, a highly toxic and corrosive gas. acs.orgnih.gov Several phosgene-free methods are applicable to the synthesis of this compound.
One of the most promising green routes is the use of dimethyl carbonate (DMC) as both a solvent and a carbonylating agent. researchgate.netresearchgate.net The reaction of 2-bromo-4-fluoroaniline with DMC would produce the corresponding methyl carbamate, which can then be thermally decomposed to yield the target isocyanate and methanol. acs.org Another approach is the use of urea as the carbonyl source, which reacts with the amine to form a carbamate that subsequently undergoes thermolysis. acs.org The direct synthesis from carbon dioxide is also an area of intense research, offering a pathway to utilize a renewable C1 feedstock. researchgate.net These methods not only eliminate the use of phosgene but also often reduce the generation of corrosive byproducts like HCl, leading to safer and more sustainable processes. acs.orgnih.gov
Table 3: Comparison of Synthetic Routes based on Green Chemistry Principles
Mechanistic Investigations of 2 Bromo 4 Fluoro 1 Isocyanatobenzene Reactivity
Nucleophilic Reactivity of the Isocyanate Functional Group
The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, a consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This renders the isocyanate moiety a prime target for a wide array of nucleophiles.
The reaction between 2-bromo-4-fluoro-1-isocyanatobenzene and hydroxyl-containing compounds, such as alcohols, results in the formation of carbamates (urethanes). This nucleophilic addition is a cornerstone of isocyanate chemistry. google.comorganic-chemistry.org The mechanism involves the attack of the oxygen atom's lone pair from the hydroxyl group on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer, typically to the nitrogen atom, to yield the stable carbamate (B1207046) product. organic-chemistry.org
The reaction can be catalyzed by various metal salts, which can increase the rate of carbamylation while minimizing the formation of by-products. google.com This process is widely utilized in organic synthesis to create the carbamate linkage found in numerous pharmaceuticals and polymers. google.comacs.org
| Reactant | Nucleophile | Product | General Conditions |
|---|---|---|---|
| This compound | Methanol (B129727) | Methyl (2-bromo-4-fluorophenyl)carbamate | Inert solvent (e.g., Toluene, THF), often with a catalyst (e.g., zinc salts, tin salts) at temperatures ranging from ambient to reflux. google.com |
Analogous to the reaction with alcohols, this compound readily reacts with primary and secondary amines to form substituted ureas. This reaction is typically rapid and exothermic. The mechanism proceeds via the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. wikipedia.orgnih.gov A subsequent proton transfer from the nitrogen to the isocyanate nitrogen yields the final urea (B33335) product.
This method is a highly efficient and common route for the synthesis of both symmetrical and unsymmetrical ureas. organic-chemistry.orgnih.gov The reaction generally proceeds to completion without the need for a catalyst, reflecting the high nucleophilicity of amines compared to alcohols. wikipedia.orgrsc.org
| Reactant | Nucleophile | Product | General Conditions |
|---|---|---|---|
| This compound | Diethylamine | 1-(2-Bromo-4-fluorophenyl)-3,3-diethylurea | Inert solvent (e.g., Dichloromethane, THF) at room temperature. The reaction is typically fast and high-yielding. nih.gov |
In aqueous environments, this compound undergoes hydrolysis. The initial step is the nucleophilic addition of a water molecule to the isocyanate carbon, forming an unstable carbamic acid intermediate. rsc.orgchemrxiv.org Carbamic acids are prone to rapid decarboxylation (loss of CO₂), which results in the formation of the corresponding primary amine, 2-bromo-4-fluoroaniline (B89589).
The isocyanate group, with its cumulated double bonds, can participate in cycloaddition reactions. These pericyclic reactions allow for the construction of various heterocyclic ring systems. acs.orgbeilstein-journals.org For instance, aryl isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes or alkynes, although this is sometimes thermally forbidden and may require photochemical activation. masterorganicchemistry.com
More commonly, isocyanates can act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes. masterorganicchemistry.comyoutube.com They can also react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocycles. researchgate.net The specific reactivity of this compound in such reactions would depend on the electronic nature of the reaction partner and the reaction conditions employed. For example, heating aryl isocyanates in N,N-dimethylformamide (DMF) can lead to complex spirocyclic products through a series of cycloaddition and intermediate formation steps. acs.org
Electrophilic Reactivity and Aromatic Substitution Patterns
The benzene (B151609) ring of this compound is considered deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing substituents. However, under forcing conditions, substitution can occur, and the position of the incoming electrophile is determined by the cumulative directing effects of the existing groups. libretexts.org
The regioselectivity of electrophilic attack is governed by the ability of each substituent to stabilize the intermediate carbocation (the arenium ion or sigma complex) that forms during the reaction. youtube.com
Halogens (Bromo- and Fluoro-): Both bromine and fluorine are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect). This resonance effect stabilizes the positive charge in the arenium ion intermediate, particularly when the attack is at the ortho or para positions. Consequently, halogens are classified as ortho-, para-directors, despite their deactivating nature. libretexts.orgwikipedia.org Fluorine's +M effect is more significant relative to its -I effect compared to bromine, but both direct incoming electrophiles to their ortho and para positions. wikipedia.orgresearchgate.net
Isocyanate Group (-NCO): The isocyanate group is strongly deactivating. It withdraws electron density from the ring through both a powerful inductive effect and a resonance effect, destabilizing the positively charged intermediate. This deactivation is most pronounced at the ortho and para positions. As a result, the meta position becomes the least deactivated and, therefore, the preferred site for electrophilic attack. The isocyanate group is a strong meta-director. libretexts.orgyoutube.com
In this compound, the directing effects of the substituents are in opposition. The powerful meta-directing isocyanate group competes with the ortho-, para-directing halogen atoms.
The isocyanate group at position 1 directs to positions 3 and 5.
The bromine atom at position 2 directs to positions 3 (meta to -NCO) and 6 (ortho to -F, para to -Br).
The fluorine atom at position 4 directs to positions 3 and 5 (both meta to -NCO).
All substituents direct, to some extent, to position 3. The fluorine and isocyanate groups both direct to position 5. Given that the isocyanate group is a strong deactivator and the halogens are also deactivators, the ring is highly resistant to electrophilic substitution. However, if a reaction were to occur, the positions meta to the powerful isocyanate group (positions 3 and 5) would be the most likely sites of attack, as these positions are also activated (or least deactivated) by the ortho/para directing halogens. Computational methods like RegioSQM, which calculate proton affinities, can be used to predict the most nucleophilic centers and thus the most likely sites of electrophilic attack. nih.govcore.ac.uk
| Substituent (Position) | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
|---|---|---|---|---|
| -NCO (1) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating | Meta (Positions 3, 5) |
| -Br (2) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para (Positions 3, 6) |
| -F (4) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para (Positions 3, 5) |
Halogen Dance Reactions and Related Aromatic Rearrangements
The halogen dance (HD) is a positional isomerization reaction in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This transformation is typically catalyzed by a strong base and proceeds through a series of deprotonation and halogenation steps involving aryl anion intermediates. wikipedia.orgkobe-u.ac.jpscribd.com While often considered a side reaction, a controlled halogen dance can be a powerful synthetic tool, providing access to isomers that are difficult to synthesize through other means. rsc.orgclockss.org
For this compound, a hypothetical halogen dance rearrangement would be initiated by deprotonation of the aromatic ring using a strong base, such as lithium diisopropylamide (LDA). The position of this initial deprotonation is directed by the substituents. The isocyanate group is strongly electron-withdrawing and would direct metalation to the ortho position (C2). The fluorine and bromine atoms also influence the acidity of adjacent protons.
The accepted mechanism involves the formation of an aryl anion, which can then abstract a halogen from another molecule of the starting material, propagating a chain reaction that leads to the rearranged product. wikipedia.org The thermodynamic stability of the various possible aryl anion intermediates dictates the final position of the halogen. In the case of this compound, the migration of the bromine atom could potentially lead to isomers such as 3-bromo-4-fluoro-1-isocyanatobenzene or 2-bromo-5-fluoro-1-isocyanatobenzene.
Several factors are critical in controlling the outcome of halogen dance reactions:
Base: The choice and amount of base are crucial for initiating the deprotonation.
Temperature: Lower temperatures often favor halogen dance reactions by ensuring the coexistence of both metalated and non-metalated species. wikipedia.org
Solvent: The coordinating ability of the solvent can affect the reactivity of the base and the stability of the intermediates, sometimes suppressing the reaction entirely. wikipedia.org
| Factor | Influence on the Reaction | Typical Conditions/Reagents |
|---|---|---|
| Base | Initiates the reaction via deprotonation of the aromatic ring. | Lithium Diisopropylamide (LDA), n-Butyllithium (n-BuLi) |
| Temperature | Lower temperatures (-78 °C to -80 °C) are generally preferred to control the reaction rate and prevent side reactions. wikipedia.orgkobe-u.ac.jp | -100 °C to 0 °C |
| Solvent | Affects the solubility of intermediates and the reactivity of the base. wikipedia.org | Tetrahydrofuran (B95107) (THF), Diethyl ether (Et₂O) |
| Electrophile | Used to quench the final aryl anion and terminate the reaction, introducing a new functional group. | H₂O, Trimethylsilyl chloride (TMSCl), Dimethylformamide (DMF) scribd.com |
Cross-Coupling Chemistry at the Bromine-Substituted Aromatic Position
The carbon-bromine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond is significantly higher than that of the C-F bond in the context of the catalytic cycles of these transformations, allowing for highly selective functionalization.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.org For this compound, this reaction would involve the C-Br bond. The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The presence of electron-withdrawing groups, such as fluorine, can facilitate the initial oxidative addition step. This method has been successfully applied to various fluorinated biphenyl (B1667301) derivatives.
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the cross-coupling cycle. |
| Ligand | Triphenylphosphine (B44618) (PPh₃), SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. nih.gov |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for the transmetalation step. organic-chemistry.org |
| Solvent | Toluene, Dioxane, Dimethoxyethane (DME), H₂O | Solubilizes reactants and facilitates the reaction. |
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.org This reaction offers a direct method for the vinylation of aryl halides. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product. libretexts.org The reaction is highly valuable for synthesizing complex molecules, including fluorinated stilbenes. nih.gov
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst for the C-C bond formation. wikipedia.org |
| Ligand | Triphenylphosphine (PPh₃), Tri-o-tolylphosphine (P(o-tol)₃) | Stabilizes the catalyst and influences selectivity. |
| Base | Triethylamine (Et₃N), K₂CO₃, Sodium acetate (B1210297) (NaOAc) | Neutralizes the hydrogen halide produced during the reaction. wikipedia.org |
| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN), Toluene | Reaction medium. |
Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction of this compound would proceed selectively at the C-Br bond. wikipedia.org The mechanism involves a palladium cycle similar to other cross-couplings and a separate copper cycle that generates a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org This reaction is exceptionally useful for the synthesis of internal alkynes. organic-chemistry.org
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the coupling reaction. nih.gov |
| Copper Co-catalyst | CuI | Facilitates the formation of the reactive acetylide species. wikipedia.orgnih.gov |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a solvent and neutralizes the HX byproduct. |
| Solvent | Tetrahydrofuran (THF), Toluene, DMF | Reaction medium. |
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction has largely replaced harsher traditional methods for C-N bond formation. wikipedia.org For this compound, the bromine atom can be substituted with a wide variety of amino groups. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), formation of a palladium-amido complex upon reaction with the amine and base, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. chemrxiv.org
| Component | Examples | Purpose |
|---|---|---|
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. chemrxiv.org |
| Ligand | BINAP, XantPhos, XPhos, t-BuXPhos | Facilitates reductive elimination and stabilizes the catalyst. wikipedia.orgnih.gov |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. chemrxiv.org |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF) | Reaction medium. |
Chemoselectivity and Regioselectivity in Multi-Functional Transformations of this compound
The synthetic utility of this compound is critically dependent on achieving high levels of chemoselectivity and regioselectivity. The molecule presents three reactive sites: the C-Br bond, the C-F bond, and the isocyanate group.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary challenge is to perform transformations at the C-Br bond without affecting the highly reactive isocyanate group.
C-Br vs. C-F: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-F bond. The C-Br bond dissociation energy is lower, making it the exclusive site of reaction under standard Suzuki, Heck, Sonogashira, and Buchwald-Hartwig conditions. This provides excellent inherent chemoselectivity. wikipedia.org
C-Br vs. Isocyanate (-NCO): The isocyanate group is a potent electrophile, susceptible to attack by nucleophiles such as amines, alcohols, and even water. Many cross-coupling reactions employ basic conditions, which can potentially promote side reactions with the isocyanate. For instance, in the Buchwald-Hartwig amination, the amine reagent could react with the isocyanate to form a urea, competing with the desired C-N coupling. Similarly, bases like sodium carbonate in aqueous solutions (sometimes used in Suzuki couplings) could lead to hydrolysis of the isocyanate to an amine. Therefore, achieving chemoselectivity requires careful optimization of reaction conditions, such as using non-nucleophilic bases and strictly anhydrous solvents, to favor the palladium-catalyzed pathway at the C-Br bond while preserving the isocyanate functionality.
Regioselectivity: Regioselectivity concerns the specific position at which a reaction occurs when multiple positions are available.
Cross-Coupling: For the cross-coupling reactions discussed, the regioselectivity is predetermined by the location of the bromine atom. The reaction occurs exclusively at the C1 position, where the bromine is located.
Halogen Dance: In a potential halogen dance reaction, regioselectivity would be a key consideration. The initial deprotonation would likely occur at the C2 position, ortho to the directing isocyanate group. The subsequent migration of the bromine atom would be governed by the relative thermodynamic stabilities of the possible aryl anion intermediates. The electron-withdrawing effects of the fluorine and isocyanate groups would stabilize a negative charge on the ring, directing the equilibrium towards the most stable regioisomer.
Advanced Spectroscopic and Analytical Characterization of 2 Bromo 4 Fluoro 1 Isocyanatobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-Bromo-4-fluoro-1-isocyanatobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its chemical structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromo, fluoro, and isocyanate substituents. The electronegative fluorine and bromine atoms, along with the isocyanate group, would deshield the aromatic protons, shifting their signals downfield.
The expected splitting patterns are governed by spin-spin coupling between adjacent protons (ortho and meta coupling).
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-3 | 7.20 - 7.40 | dd | J(H3-H5) ≈ 2.5, J(H3-F) ≈ 4-6 |
| H-5 | 7.00 - 7.20 | ddd | J(H5-H6) ≈ 8.5, J(H5-F) ≈ 8-10, J(H5-H3) ≈ 2.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Environments and Quaternary Carbons
The ¹³C NMR spectrum will display six signals, corresponding to the six carbon atoms of the benzene ring, plus a signal for the isocyanate carbon. The chemical shifts are influenced by the attached substituents. The carbons bonded to the electronegative bromine and fluorine atoms (C-2 and C-4) will be significantly affected. The isocyanate carbon (-NCO) is expected to have a characteristic chemical shift in the range of 120-140 ppm. The quaternary carbons (C-1, C-2, and C-4) can be identified by their lack of signal in a DEPT-135 experiment.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (C-NCO) | 130 - 135 |
| C-2 (C-Br) | 115 - 120 |
| C-3 | 128 - 132 |
| C-4 (C-F) | 160 - 165 (d, ¹JCF ≈ 245-255 Hz) |
| C-5 | 118 - 122 (d, ²JCF ≈ 20-25 Hz) |
| C-6 | 135 - 140 (d, ³JCF ≈ 5-10 Hz) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Substituent Characterization
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the fluorine atom at the C-4 position. The chemical shift of this signal will be influenced by the bromo and isocyanate groups. This signal will be split by the neighboring protons (H-3 and H-5), resulting in a doublet of doublets.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, showing cross-peaks between H-3 and H-5, and between H-5 and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons (C-3, C-5, and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C-1, C-2, and C-4) by observing correlations from the protons to these carbons. For example, H-6 would show a correlation to C-1 and C-2.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Characteristic Vibrational Modes of the Isocyanate Group
The isocyanate (-N=C=O) group has a very strong and characteristic absorption in the infrared spectrum. This is due to the asymmetric stretching vibration of the N=C=O unit. This band is typically sharp and appears in a region of the spectrum that is often free from other absorptions, making it a reliable diagnostic tool.
Expected IR and Raman Data for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|
| Asymmetric -N=C=O stretch | 2240 - 2280 (very strong, sharp) | Strong |
| Aromatic C-H stretch | 3050 - 3150 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-F stretch | 1200 - 1250 | Medium |
The Raman spectrum would complement the IR data, particularly for the symmetric vibrations and the C-Br bond, which often gives a weak signal in the IR spectrum.
Analysis of Halogen-Aromatic Ring Vibrations and Fingerprint Region
Infrared (IR) spectroscopy is a critical tool for identifying the functional groups and structural features of this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. The isocyanate group (-N=C=O) exhibits a very strong and sharp absorption band due to its asymmetric stretching vibration, typically appearing in the 2240–2270 cm⁻¹ region. libretexts.org
The aromatic ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ range. orgchemboulder.com In-ring carbon-carbon stretching vibrations produce bands in the 1400-1600 cm⁻¹ region. libretexts.org The presence of halogen substituents, bromine and fluorine, also results in specific vibrational modes. The C-F stretching vibration gives a strong absorption, typically in the 1250-1000 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, generally between 690-515 cm⁻¹. libretexts.orglibretexts.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Isocyanate (-N=C=O) Asymmetric Stretch | 2270 - 2240 | Strong, Sharp |
| Aromatic C=C Stretch (in-ring) | 1600 - 1400 | Medium-Weak |
| C-F Stretch | 1250 - 1000 | Strong |
| C-H Out-of-Plane Bend | 900 - 675 | Strong |
| C-Br Stretch | 690 - 515 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). ufl.eduenovatia.com This precision allows for the unambiguous determination of the elemental composition of the molecular ion. For this compound (C₇H₃BrFN), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass provides strong evidence for the compound's molecular formula, distinguishing it from other potential structures with the same nominal mass. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₃⁷⁹BrFN |
| Theoretical Monoisotopic Mass | 214.9436 u |
| Hypothetical Measured Mass (<5 ppm error) | 214.9439 u |
| Molecular Formula | C₇H₃⁸¹BrFN |
| Theoretical Monoisotopic Mass | 216.9416 u |
| Hypothetical Measured Mass (<5 ppm error) | 216.9419 u |
In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which is energetically unstable and breaks down into smaller, charged fragments. libretexts.org The analysis of these fragments helps to piece together the molecular structure.
A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, M⁺• and (M+2)⁺•. This is the characteristic isotopic signature of a molecule containing one bromine atom, due to the natural abundance of the isotopes ⁷⁹Br and ⁸¹Br. youtube.com
Common fragmentation pathways for this molecule would likely include:
Loss of CO: The isocyanate group can lose a molecule of carbon monoxide (CO), resulting in a fragment ion [C₆H₃BrFN]⁺•.
Loss of Br•: Cleavage of the C-Br bond, which is relatively weak, would lead to the formation of the [C₇H₃FN]⁺ ion.
Loss of NCO•: The entire isocyanate group can be lost as a radical, yielding a bromofluorophenyl cation [C₆H₃BrF]⁺. This fragment would also exhibit the characteristic bromine isotopic pattern. chemguide.co.uk
Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, although these pathways are often more complex. rsc.org
The most abundant fragment ion observed in the spectrum is known as the base peak, which corresponds to the most stable cation that can be formed. chemguide.co.uk The masses of these various fragments provide corroborating evidence for the connectivity of the atoms within the molecule.
| m/z (for ⁷⁹Br isotope) | Proposed Fragment Ion | Likely Origin |
|---|---|---|
| 215/217 | [C₇H₃BrFN]⁺• | Molecular Ion (M⁺•) |
| 187/189 | [C₆H₃BrFN]⁺• | M⁺• - CO |
| 174/176 | [C₆H₃BrF]⁺ | M⁺• - NCO• |
| 136 | [C₇H₃FN]⁺ | M⁺• - Br• |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from impurities, byproducts, and unreacted starting materials, thereby enabling both purity assessment and the monitoring of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for quantitative analysis. Due to the high reactivity of the isocyanate group, analysis often involves derivatization with an amine-containing reagent, such as 1-(2-pyridyl)piperazine, to form a stable urea (B33335) derivative prior to analysis. epa.govepa.gov
A typical method would employ reverse-phase chromatography. The separation is achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is commonly used to achieve optimal separation of the target compound from impurities with different polarities. sigmaaldrich.comsielc.com Detection is often performed using a UV detector, as the aromatic ring provides strong chromophores, or by mass spectrometry (LC-MS) for greater sensitivity and specificity. sigmaaldrich.comnih.gov
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (LC-MS) |
| Sample Preparation | Derivatization with an amine reagent may be required |
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC-MS is invaluable for monitoring the reaction's progress by detecting the presence of volatile starting materials (e.g., 2-bromo-4-fluoroaniline) and identifying any volatile byproducts or impurities. rsc.org
The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. As components elute from the column, they enter the mass spectrometer, which acts as a detector, providing mass spectra for each separated compound. This allows for positive identification of known impurities by comparing their spectra to a library, and aids in the structural elucidation of unknown byproducts. This technique is particularly useful for ensuring the complete consumption of starting materials and characterizing the impurity profile of the final product.
| Potential Analyte | Purpose of Analysis | Expected Identification Method |
|---|---|---|
| 2-bromo-4-fluoroaniline (B89589) | Monitoring consumption of starting material | Library match of mass spectrum and retention time |
| Solvent Residues (e.g., Toluene) | Assessing product purity | Library match of mass spectrum and retention time |
| Unknown Volatile Byproducts | Characterizing reaction side-products | Interpretation of fragmentation pattern |
X-ray Crystallography for Solid-State Structural Determination
The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is unequivocally achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.
As of the latest available data, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. The inherent reactivity of the isocyanate group (–N=C=O) can present challenges in obtaining stable single crystals suitable for diffraction studies. Isocyanates are prone to react with nucleophiles, including atmospheric moisture, which can lead to the formation of urea or carbamate (B1207046) derivatives, complicating the crystallization of the parent compound.
However, the solid-state structure of closely related derivatives provides valuable insight into the molecular conformation and packing arrangements that can be anticipated for compounds containing the 2-bromo-4-fluorophenyl moiety. An example is the crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, which incorporates the 3-bromo-4-fluorophenyl group. researchgate.netresearchgate.net It is important to note the isomeric difference in the substitution pattern (3-bromo-4-fluoro vs. 2-bromo-4-fluoro); however, the crystallographic data for this derivative offers the most relevant available model.
Analysis of this derivative reveals specific details about its crystal lattice and the geometry of the substituted phenyl ring. researchgate.netresearchgate.net The compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules. researchgate.netresearchgate.net The precise arrangement of the molecules in the crystal is dictated by a combination of steric effects from the bulky substituents and non-covalent interactions such as hydrogen bonding and halogen bonding.
| Parameter | Value |
|---|---|
| Chemical Formula | C18H17BrFN5O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 19.3571(8) |
| b (Å) | 13.4295(12) |
| c (Å) | 7.3036(5) |
| α (°) | 90 |
| β (°) | 93.372(5) |
| γ (°) | 90 |
| Volume (ų) | 1895.3(2) |
| Z | 4 |
| Temperature (K) | 293(2) |
In the absence of a crystal structure for this compound, the study of its derivatives remains a critical avenue for understanding its solid-state behavior. The crystallographic data from these related compounds allows for informed predictions about the likely intermolecular interactions and packing motifs that would be present in the crystal structure of the parent isocyanate. Future research efforts may succeed in crystallizing this compound, which would provide a more direct and complete understanding of its solid-state architecture.
Computational Chemistry and Theoretical Insights into 2 Bromo 4 Fluoro 1 Isocyanatobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and properties of molecules. These calculations are based on determining the electron density of a system, which in turn defines its energy and other properties.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-bromo-4-fluoro-1-isocyanatobenzene, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis would further explore the molecule's flexibility, particularly rotation around single bonds, such as the bond connecting the isocyanate group to the benzene (B151609) ring. This analysis identifies different stable conformers (rotational isomers) and the energy barriers between them. Fluorine substitution can significantly impact molecular conformation, making such an analysis crucial for understanding the molecule's preferred shape in different environments. nih.gov A relaxed potential energy scan, where specific dihedral angles are systematically varied while the rest of the molecular geometry is allowed to relax, would reveal the energy profile of these rotations and identify the most stable conformations.
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. edu.krd A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. edu.krd For this compound, this analysis would pinpoint the distribution of these orbitals across the molecule, indicating likely sites for nucleophilic and electrophilic attack.
The Molecular Electrostatic Potential (MEP or EPS) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values.
Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic (electron-donating) reactive sites.
Blue regions indicate positive electrostatic potential, electron-poor areas, and are characteristic of electrophilic (electron-accepting) reactive sites. researchgate.net
Green regions represent neutral or weakly interacting areas.
For this compound, an EPS map would highlight the electrophilic nature of the carbon atom in the isocyanate (-N=C=O) group and the nucleophilic character of the oxygen atom and the regions of negative potential around the electronegative fluorine and bromine atoms. This provides a clear, intuitive guide to how the molecule will interact with other reagents.
To quantify the distribution of electronic charge within the molecule, methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are used. These analyses assign partial charges to each atom, providing insight into the molecule's polarity and electrostatic interactions.
Mulliken Population Analysis (MPA) is a straightforward method based on the linear combination of atomic orbitals (LCAO) approach. wikipedia.orguni-muenchen.de However, its results can be highly sensitive to the choice of basis set used in the calculation. wikipedia.org
Natural Population Analysis (NPA) is considered a more robust method. It uses a different algorithm to assign electrons to atomic orbitals, resulting in greater numerical stability and a more reliable description of the electron distribution, especially in polar or ionic compounds. researchgate.net
For this compound, both analyses would be performed to calculate the partial charges on each atom (C, H, Br, F, N, O). The results would quantify the electron-withdrawing effects of the halogen and isocyanate substituents on the benzene ring.
Prediction of Spectroscopic Parameters
Computational methods can simulate various types of spectra, which can be compared with experimental results to validate the accuracy of the theoretical model.
Theoretical calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum and the scattering peaks in a Raman spectrum. The simulation also provides the intensities of these peaks, allowing for the generation of a complete theoretical spectrum. cardiff.ac.uk
By comparing the simulated IR and Raman spectra of this compound with experimentally recorded spectra, an assignment of the observed vibrational modes can be made. researchgate.netnih.gov A good agreement between the calculated and experimental frequencies and intensities would confirm that the optimized molecular geometry and the computational model accurately represent the real molecule. nih.gov Discrepancies can often be resolved by applying a scaling factor to the calculated frequencies to account for systematic errors in the computational method.
NMR Chemical Shift Prediction using Gauge-Independent Atomic Orbital (GIAO) Method
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating nuclear magnetic shielding tensors. This method, typically used in conjunction with Density Functional Theory (DFT), has proven effective in providing accurate chemical shift predictions for various nuclei. rsc.orgnih.gov
For this compound, DFT-GIAO calculations can predict the ¹³C and ¹H chemical shifts. These calculations involve optimizing the molecular geometry first, often using a functional like B3LYP with a suitable basis set such as 6-311G(d,p). The shielding tensors are then calculated for the optimized structure. The final chemical shifts are obtained by referencing the calculated isotropic shielding values (σ_iso_) to the shielding of a standard reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of GIAO-based predictions can be high, with reported root-mean-square deviations of less than 0.2 ppm for ¹H and 2.9 ppm for ¹³C in some studies. researchgate.netmodgraph.co.uk Factors influencing accuracy include the choice of DFT functional, basis set, and the inclusion of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net
Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound using GIAO-DFT (Note: The following data is illustrative of typical results from GIAO calculations and is not derived from a published study on this specific molecule.)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 (-NCO) | 125.5 | - |
| C2 (-Br) | 118.0 | - |
| C3 | 115.2 | 7.35 |
| C4 (-F) | 160.1 (d, J_CF ≈ 250 Hz) | - |
| C5 | 119.8 | 7.20 |
| C6 | 132.4 | 7.50 |
| C7 (-N=C=O) | 128.9 | - |
UV-Vis Spectrum Prediction through Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and oscillator strengths that underlie UV-Vis absorption spectra. nih.govmdpi.com It provides valuable insights into the electronic transitions of molecules, such as the π → π* transitions common in aromatic systems. mdpi.com
For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max_) and the intensity of the absorption bands. The process involves performing a ground-state DFT calculation followed by a TD-DFT calculation to determine the vertical excitation energies. The choice of exchange-correlation functional is critical, with range-separated hybrids like CAM-B3LYP or ωB97X often providing more accurate results for charge-transfer and high-energy states. nih.gov Solvent effects are also crucial and can be incorporated to better match experimental conditions. researchgate.net The output provides a list of electronic transitions, their corresponding wavelengths, and oscillator strengths, which can be plotted to generate a theoretical spectrum. researchgate.net
Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound using TD-DFT (Note: The following data is illustrative of typical TD-DFT output and is not from a published study on this specific molecule.)
| Transition | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 240 | 0.42 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 215 | 0.08 | HOMO → LUMO+1 (π → π*) |
Reaction Mechanism Studies and Transition State Analysis
Computational Elucidation of Reaction Pathways and Energy Barriers
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. researchgate.net By calculating the energies of reactants, intermediates, transition states (TS), and products, a complete reaction profile can be constructed. For this compound, a key reaction of interest would be the nucleophilic addition to the highly electrophilic isocyanate carbon.
Using DFT methods, the geometries of transition states can be located and verified through frequency calculations (a TS has exactly one imaginary frequency corresponding to the reaction coordinate). The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical determinant of the reaction rate. Such studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. montclair.edu
Modeling of Catalytic Cycles and Ligand Interactions
Many reactions involving isocyanates are catalyzed, for instance, by transition metals. Computational modeling can elucidate the entire catalytic cycle, including substrate binding, oxidative addition, migratory insertion, and reductive elimination steps. For this compound, this could involve modeling its participation in cross-coupling reactions where the C-Br bond is activated.
These models provide detailed information on the geometry and electronic structure of catalytic intermediates and transition states. Furthermore, they can quantify the electronic and steric effects of ligands on the catalyst, explaining trends in reactivity and selectivity. Non-covalent interactions, such as hydrogen bonding or dispersion forces between the substrate and the catalyst-ligand complex, can be accurately modeled to understand how they influence the reaction outcome. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanics provides detailed information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. dovepress.com
For this compound, MD simulations can be used to study its behavior in different solvent environments. nih.govresearchgate.net Key applications include:
Solvation Structure: MD can reveal how solvent molecules arrange around the solute, particularly around the polar isocyanate group and the halogen atoms. The radial distribution function (RDF) is often calculated to quantify these interactions. dovepress.com
Conformational Dynamics: The flexibility of the isocyanate group relative to the benzene ring can be assessed.
Transport Properties: Simulations can predict properties like diffusion coefficients.
The introduction of fluorine and bromine atoms can lead to specific interactions, such as halogen bonding, which can be modeled in MD simulations to understand their role in molecular recognition and binding processes. nih.govresearchgate.netnih.gov
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov These models are built by calculating molecular descriptors for a series of compounds and then using regression techniques to find a mathematical relationship with an observed property. researchgate.net
While no specific QSAR studies on this compound were identified, a hypothetical study could be designed for a series of its derivatives to predict a property like reaction rate or toxicity. Relevant molecular descriptors would likely include:
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies (related to the reactivity of the isocyanate).
Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).
Hydrophobic Descriptors: The partition coefficient (logP), which describes the molecule's solubility characteristics.
Such models, once validated, can be used to predict the properties of new, unsynthesized derivatives, guiding the design of compounds with desired characteristics. nih.govmdpi.combenthamscience.com
Applications of 2 Bromo 4 Fluoro 1 Isocyanatobenzene As a Chemical Building Block
Precursor in the Synthesis of Complex Organic Molecules and Heterocyclic Scaffolds
The presence of both a versatile isocyanate group and a halogenated aromatic ring makes 2-Bromo-4-fluoro-1-isocyanatobenzene a strategic starting material for building complex molecular architectures. The isocyanate serves as a handle for introducing urea (B33335), carbamate (B1207046), or amide linkages, while the bromo- and fluoro-substituents provide sites for further modifications, such as cross-coupling reactions.
Formation of Nitrogen-Containing Heterocycles (e.g., Pyridines, Quinolines, Indoles)
While not a direct component of the final ring system in most common synthetic routes, this compound serves as a masked aniline (B41778) precursor, providing a pathway to halogenated heterocycles. The isocyanate group can be readily converted to other functionalities that are then used in cyclization reactions.
Quinolines: In syntheses like the Pfitzinger reaction, an isatin (B1672199) is condensed with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid. nih.gov The necessary aniline derivative can be prepared from this compound via hydrolysis of the isocyanate group to an amine. This approach allows for the introduction of the 2-bromo-4-fluorophenyl moiety into the quinoline (B57606) scaffold. nih.govresearchgate.net
Indoles: Similarly, for indole (B1671886) synthesis, the isocyanate can be reacted with a nucleophile to form a urea or carbamate, which then acts as a directing group or is converted into a suitable precursor for Fischer, Bartoli, or other indole synthesis methodologies. researchgate.net
Pyridines: The synthesis of highly substituted pyridines can be complex, but building blocks derived from this isocyanate can be incorporated through multi-step sequences where the aniline-equivalent is used in condensation reactions, such as the Hantzsch pyridine (B92270) synthesis, with appropriate modifications.
The primary advantage of using this building block is that the resulting heterocyclic scaffolds are decorated with bromo and fluoro substituents, which are valuable for subsequent functionalization to modulate biological activity or material properties. ekb.eg
| Heterocycle | Synthetic Strategy | Role of this compound |
| Quinoline | Pfitzinger-type Reaction | Precursor to 2-bromo-4-fluoroaniline (B89589) (via hydrolysis), which condenses with α-keto acids or esters. |
| Indole | Bartoli Indole Synthesis | Precursor to 2-bromo-4-fluoroaniline, which reacts with nitroarenes and vinyl Grignard reagents. |
| Pyridine | Modified Hantzsch Synthesis | Source of the nitrogen atom and substituted phenyl group after conversion to an appropriate enamine or amidine precursor. |
Construction of Polycyclic and Fused Aromatic Systems
Polycyclic aromatic hydrocarbons (PAHs) and related fused systems are significant in materials science and medicinal chemistry. nih.gov this compound is an excellent substrate for building these systems due to the presence of the bromine atom, which is highly amenable to palladium-catalyzed cross-coupling reactions.
Common methods include:
Suzuki Coupling: Reaction with arylboronic acids to form biaryl systems.
Sonogashira Coupling: Reaction with terminal alkynes, which can then undergo intramolecular cyclization to form fused rings.
Buchwald-Hartwig Amination: To create larger, nitrogen-containing polycyclic structures.
In these syntheses, the isocyanate group can be either protected and retained for later modification or converted to another directing group to influence the regioselectivity of the C-H activation and annulation steps. This allows for the programmed construction of complex, multi-ring architectures where one of the rings is a 2-substituted-4-fluorophenyl system.
Diversity-Oriented Synthesis Strategies Utilizing the Isocyanate Functionality
Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening. rsc.orgcam.ac.uk The isocyanate group is an ideal functionality for DOS due to its high reactivity towards a wide range of nucleophiles under mild conditions, often without the need for a catalyst. nih.gov
By reacting this compound with a library of different nucleophiles, a vast collection of distinct molecules can be generated from a single starting material. This "reagent-based diversification" strategy is highly efficient. cam.ac.uknih.gov
| Nucleophile Class | Reagent Example | Resulting Linkage | Product Class |
| Alcohols | Methanol (B129727), Phenol | Carbamate | Aryl Carbamates |
| Amines | Aniline, Benzylamine | Urea | Disubstituted Ureas |
| Thiols | Thiophenol | Thiocarbamate | Aryl Thiocarbamates |
| Hydrazines | Hydrazine, Phenylhydrazine | Semicarbazide | Semicarbazides |
Each product in the resulting library retains the bromo- and fluoro-substituents, allowing for a second dimension of diversification through subsequent cross-coupling reactions, thereby expanding the chemical space covered by the library. nih.gov
Intermediate in the Development of Advanced Materials and Polymer Science
The unique electronic properties conferred by the fluorine and bromine atoms, combined with the reactive isocyanate handle, make this compound a valuable intermediate in materials science for creating polymers with specialized properties or for modifying material surfaces.
Precursor for Novel Polyurethanes, Polyureas, and Polycarbodiimides
Isocyanates are the cornerstone monomers for producing polyurethanes and polyureas. nih.gov As a monofunctional isocyanate, this compound is not used to build the main polymer chain but rather serves two critical roles:
Chain-Capping Agent: It can be introduced at the end of a polymerization reaction to terminate chain growth. This allows for precise control over the molecular weight and polydispersity of the resulting polymer.
Functional End-Group Introduction: By capping the polymer chain, it introduces the 2-bromo-4-fluorophenyl group as a terminal functionality. This can impart specific properties to the polymer, such as:
Flame Retardancy: Due to the presence of bromine.
Modified Solubility and Thermal Stability: Due to the strong C-F bond.
Reactive Handle: The bromine atom remains available for post-polymerization modification, allowing the polymer to be grafted onto other surfaces or cross-linked.
While less common, isocyanates can also undergo catalytic condensation to form polycarbodiimides, and this molecule could be used to create oligomers with this functionality.
Functionalization of Polymeric Surfaces and Coatings
Modifying the surface of a material without altering its bulk properties is crucial for many applications, including biomedical devices, sensors, and coatings. frontiersin.orgrsc.org The highly reactive nature of the isocyanate group makes it exceptionally well-suited for the covalent functionalization of surfaces that possess active hydrogen atoms, such as hydroxyl (-OH) or amine (-NH₂) groups. nih.gov
Substrates like cellulose, glass (silanols), or polymers with functional side chains can be readily modified by treatment with this compound. The isocyanate reacts to form stable carbamate or urea linkages, effectively tethering the bromo-fluoro-phenyl moiety to the surface. nih.gov This surface modification can be used to:
Alter Surface Energy: Increase hydrophobicity.
Introduce a Reactive Layer: The surface becomes decorated with bromine atoms, which can then be used for further chemical transformations (e.g., grafting a second layer via Suzuki coupling).
Enhance Biocompatibility or Antimicrobial Properties: By attaching a specifically functionalized molecule to the surface. rsc.org
This straightforward method provides a robust way to create advanced, functional surfaces on a variety of materials. mdpi.com
Role in Agrochemical and Specialty Chemical Synthesis
This compound is a versatile intermediate in the synthesis of complex organic molecules, primarily due to the high reactivity of its isocyanate functional group and the specific properties imparted by its halogen substituents. Its structure is particularly relevant to the agrochemical industry, where precise molecular architectures are required to achieve desired biological activity and environmental stability.
The primary role of this compound is as an electrophile in addition reactions. The isocyanate group (-N=C=O) readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is the foundation for its use in creating a variety of agrochemical classes, most notably substituted ureas and carbamates.
Synthesis of Phenylurea Agrochemicals: Substituted phenylureas are a well-established class of herbicides that act by inhibiting photosynthesis in target weed species. researchgate.net this compound serves as a key building block for creating novel phenylurea derivatives. The synthesis involves the reaction of the isocyanate with a primary or secondary amine. For instance, its reaction with dimethylamine (B145610) would yield a trisubstituted urea, N'-(2-bromo-4-fluorophenyl)-N,N-dimethylurea.
The specific halogenation pattern of this compound is critical. The fluorine atom at the 4-position and the bromine atom at the 2-position significantly influence the electronic properties of the phenyl ring. This modulation affects the compound's binding affinity to its biological target, its lipophilicity (which governs its movement through plant tissues), and its rate of metabolic degradation in the soil and target organism. nih.gov The development of such specifically halogenated compounds is a common strategy to create more potent, selective, and environmentally benign herbicides. google.comtandfonline.com
Precursor to Other Bioactive Scaffolds: Beyond ureas, this isocyanate can be used to synthesize carbamates through reaction with alcohols. Carbamate-based compounds also find application as insecticides and fungicides. Furthermore, the 2-bromo-4-fluorophenyl moiety is a structural component in some advanced fungicides. While not always synthesized directly from the isocyanate, the underlying chemical structure is relevant. For example, benzimidazole (B57391) fungicides are a major class of agricultural antifungals, and intermediates with similar substitution patterns are used in their synthesis. nih.govmdpi.com
In the realm of specialty chemicals, the compound can be used to introduce the 2-bromo-4-fluorophenyl group into polymers, dyes, or other materials where specific properties like flame retardancy (due to bromine), thermal stability, or unique spectroscopic characteristics are desired.
The following table summarizes the key reactions of this compound in the synthesis of agrochemical precursors.
| Nucleophile | Reagent Example | Resulting Linkage | Potential Product Class |
| Primary/Secondary Amine | Dimethylamine | Urea | Herbicides, Insecticides |
| Alcohol | Methanol | Carbamate | Fungicides, Insecticides |
| Water | H₂O | Carbamidic Acid (unstable) -> Amine | Intermediate for further synthesis |
Utility in Catalysis and Ligand Design
While this compound is too reactive to be used directly as a component in a catalytic system, it serves as a valuable precursor for the synthesis of specialized ligands for metal catalysts. Its utility stems from the combination of a reactive handle (the isocyanate) and a functionalizable site (the carbon-bromine bond).
The primary application in this context is in the multi-step synthesis of complex organic molecules that can coordinate to a metal center. The isocyanate group can be used to link the 2-bromo-4-fluorophenyl scaffold to other molecular fragments. For example, reacting the isocyanate with an amino-functionalized phosphine (B1218219) would create a urea-tethered phosphine ligand.
The most significant feature for ligand design is the bromine atom at the 2-position. This aryl bromide is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern synthetic chemistry. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the bromine position.
Key Cross-Coupling Reactions for Ligand Synthesis:
Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, enabling the attachment of other aromatic or alkyl groups.
Buchwald-Hartwig Amination: Reaction with an amine to attach nitrogen-based coordinating groups.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl functionalities, which can be used for further elaboration or as part of a pincer-type ligand.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Through these synthetic strategies, the 2-bromo-4-fluorophenyl moiety can be incorporated into larger, multidentate ligand architectures. The isocyanate group would typically be converted into a stable urea or amide early in the synthetic sequence. The resulting ligand would benefit from the electronic properties of the fluorine atom, which can tune the electron density at the metal center, thereby influencing the catalyst's activity and selectivity. For instance, a ligand containing this moiety could be used to create catalysts for asymmetric hydrogenation or C-H activation.
The table below outlines the potential transformations of the this compound core for the purpose of ligand synthesis.
| Reaction Site | Type of Reaction | Reagent Example | Purpose in Ligand Design |
| Isocyanate Group | Nucleophilic Addition | Aminophosphine | Linking the phenyl ring to a coordinating atom (Phosphorus) |
| C-Br Bond | Suzuki Coupling | Phenylboronic acid | Building biaryl-based ligand backbones |
| C-Br Bond | Buchwald-Hartwig Amination | Diphenylamine | Introducing additional nitrogen coordinating sites |
| C-Br Bond | Sonogashira Coupling | Trimethylsilylacetylene | Creating rigid alkynyl-linked ligand arms |
Future Research Directions and Translational Perspectives
Exploration of Bio-Derived and Renewable Feedstocks for Sustainable Synthesis
A significant shift towards sustainability in the chemical industry is driving research into replacing petroleum-based feedstocks with renewable, bio-derived alternatives. For a molecule like 2-Bromo-4-fluoro-1-isocyanatobenzene, this presents a considerable challenge due to its specific aromatic and halogenated structure. The long-term vision involves creating a synthetic pathway that begins with platform chemicals derived from biomass, such as lignocellulose. rsc.org
Lignin (B12514952), a complex aromatic polymer abundant in biomass, is a promising starting point. acs.org Depolymerization of lignin can yield a variety of phenolic compounds, such as guaiacol, which could theoretically be converted into the target aniline (B41778) precursor. researchgate.net Research efforts would need to focus on developing catalytic processes to de-functionalize and modify these bio-derived aromatics to produce a suitable scaffold, such as 4-fluoroaniline (B128567) or a related precursor, onto which the bromine and isocyanate functionalities can be installed. Strategies could involve catalytic hydrodeoxygenation of phenolic intermediates followed by selective halogenation and amination. The development of bio-based amines is an active area of research, with routes being explored from bio-alcohols, fatty acids, and other platform chemicals derived from various biomass fractions. mdpi.comrsc.org
Table 1: Potential Bio-Derived Precursors and Transformation Strategies
| Bio-Derived Platform Chemical | Potential Intermediate | Key Transformation Steps Required | Research Focus |
|---|---|---|---|
| Guaiacol (from Lignin) | 4-Fluoroaniline | Hydrodeoxygenation, Nitration, Halogenation, Reduction | Development of selective catalysts for C-O bond cleavage and regioselective functionalization. |
| Terpenes | Cyclohexane derivatives | Aromatization, Amination, Halogenation | Efficient catalytic aromatization and functionalization of terpene backbones. mdpi.com |
| Carbohydrates (via Furfural) | Aromatic rings via cycloaddition | Diels-Alder reactions, Dehydration, Functional group interconversion | Optimizing cycloaddition pathways to build the aromatic core efficiently. |
Biocatalysis offers a powerful toolkit for developing greener synthetic routes under mild, environmentally benign conditions. nih.govresearchgate.net For the synthesis of this compound precursors, enzymes could play a crucial role in key selective transformations.
One major area of exploration is enzymatic halogenation. Flavin-dependent halogenases (FDHs) and various haloperoxidases are known to catalyze the regioselective halogenation of electron-rich aromatic rings. researchgate.netnih.gov Research could focus on discovering or engineering halogenases that can selectively brominate a 4-fluoroaromatic substrate at the desired position. These enzymes use non-toxic halide salts and an oxidant like oxygen or hydrogen peroxide, avoiding the harsh reagents used in traditional chemical synthesis. acs.orgrsc.org
Another key step is the formation of the aniline precursor. Nitroreductase enzymes (NRs) have been shown to efficiently reduce aromatic nitro compounds to anilines with high chemoselectivity, even in the presence of sensitive functional groups like halogens. nih.govresearchgate.netacs.org This biocatalytic reduction operates at room temperature in aqueous buffers, offering a sustainable alternative to metal-catalyzed hydrogenation at high pressures. nih.govresearchgate.net A potential chemoenzymatic route could involve the chemical nitration of a bio-derived aromatic followed by highly selective enzymatic reduction.
Table 2: Potential Biocatalytic Steps in Sustainable Synthesis
| Reaction Step | Enzyme Class | Potential Substrate | Advantages and Research Goals |
|---|---|---|---|
| Selective Bromination | Flavin-dependent Halogenase (FDH) / Haloperoxidase | 4-Fluoroaniline or 4-Fluorophenol | High regioselectivity, mild conditions, avoids hazardous brominating agents. Goal: Enzyme discovery and engineering for substrate specificity. researchgate.net |
| Amine Formation | Nitroreductase (NR) | 2-Bromo-4-fluoro-1-nitrobenzene (B1272181) | High chemoselectivity (preserves C-Br/C-F bonds), avoids high-pressure H2 and metal catalysts. Goal: Immobilization for continuous flow processes. nih.govacs.org |
| Amine Formation | Amine Dehydrogenase / Transaminase | 2-Bromo-4-fluorocyclohexanone | Direct amination of a ketone precursor. Goal: Broadening substrate scope of enzymes for highly functionalized aromatics. uwtsd.ac.uk |
Development of Machine Learning and AI-Assisted Reaction Design for this compound Derivatives
Furthermore, AI models can be developed to predict the reactivity of the different functional groups in the target molecule under various conditions. rsc.orgnih.govappliedclinicaltrialsonline.com This is particularly valuable for designing reactions involving its derivatives. For instance, an ML model could predict whether a given set of reagents will react selectively with the isocyanate group, the bromine atom (e.g., in a cross-coupling reaction), or the aromatic ring, thus guiding the design of experiments to create complex downstream products. This predictive power accelerates the discovery of new materials and bioactive compounds by minimizing trial-and-error experimentation. appliedclinicaltrialsonline.com
Integration of Flow Chemistry Techniques for Scalable and Safer Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of this compound. The synthesis of isocyanates often involves highly reactive and hazardous intermediates and exothermic reactions. Flow reactors provide superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaways.
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The unique combination of an isocyanate group, a bromine atom, and a fluorine atom on a single aromatic ring provides a rich platform for discovering novel chemical reactions. Future research will likely focus on exploiting the orthogonal reactivity of these functional groups to achieve complex molecular architectures in a controlled, stepwise manner.
A key area of interest is the chemoselective functionalization of the C-Br and C-F bonds. While C-Br bonds are commonly activated in palladium-catalyzed cross-coupling reactions, the C-F bond is typically more inert. nih.gov This differential reactivity allows for selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the bromine position while leaving the fluorine intact. researchgate.net Advanced catalytic systems could be developed to tune this selectivity or even to activate the typically unreactive C-F bond under specific conditions. escholarship.orgacs.org
The isocyanate group itself is a versatile handle for a wide range of transformations beyond standard urethane (B1682113) and urea (B33335) formation. It can participate in various cycloaddition reactions with dipolarophiles to form diverse heterocyclic systems. acs.orgacs.orgbeilstein-journals.org The interplay between the electronically distinct halogen substituents and the isocyanate group could lead to unprecedented reactivity. For example, intramolecular reactions triggered by the initial transformation of the isocyanate could lead to novel ring-closing pathways. Computational studies using Density Functional Theory (DFT) can play a vital role in predicting and understanding these potential new reaction mechanisms. researchgate.netnih.govmdpi.comchemrxiv.org
Contribution to Emerging Fields of Chemical Research
The unique structural features of this compound position it as a valuable building block for several emerging fields of chemical research.
Materials Science: In polymer chemistry, this compound can be used as a monomer or a cross-linking agent to introduce halogen atoms into polyurethane backbones. paint.org These halogens can enhance properties such as thermal stability, flame retardancy, and refractive index. The bromine atom also serves as a handle for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer surface using cross-coupling chemistry. usm.edu
Chemical Biology and Medicinal Chemistry: The isocyanate group is a reactive electrophile that can form stable covalent bonds with nucleophilic residues (like lysine (B10760008) or serine) on proteins. nih.govcdc.gov This makes it a valuable moiety for designing chemical probes, activity-based probes, and covalent inhibitors for biological targets. acs.orgbroadinstitute.org The bromo-fluoro-aromatic core is a common motif in many pharmaceuticals and agrochemicals, and this building block provides a direct route to introduce this scaffold into new drug candidates.
Bioconjugation: The ability of isocyanates to react efficiently with amines makes them useful for labeling biomolecules, such as amino acids and proteins, with tags for imaging or purification. acs.org The 2-bromo-4-fluoro-phenyl group could serve as a unique tag that can be further functionalized, offering a dual-purpose tool for complex bioconjugation strategies. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-4-fluoro-1-isocyanatobenzene, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-bromo-4-fluoroaniline with phosgene or triphosgene under inert conditions (e.g., anhydrous dichloromethane, 0–5°C) to form the isocyanate group. Purity (>95%) is achieved through fractional distillation or recrystallization using hexane/ethyl acetate mixtures. GC or HPLC analysis is recommended for purity validation, as seen in analogous bromo-fluoro compounds .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the presence of the isocyanate group (δ ~125–135 ppm for ) and substituent positions.
- FT-IR : A sharp peak at ~2250 cm verifies the -NCO stretch.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 234.92).
Purity should be cross-checked using GC (≥97% as per Kanto Reagents’ standards for related halogenated aromatics) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : The compound is moisture- and heat-sensitive. Store under inert gas (N/Ar) at 2–8°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., THF, DMF) for reactions, and monitor for isocyanate hydrolysis (e.g., CO effervescence). Stability tests under varying conditions (e.g., 25°C vs. 4°C) are advised, as seen in similar isocyanate derivatives .
Advanced Research Questions
Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?
- Methodological Answer : The bromo and isocyanate groups enable sequential functionalization. For example:
- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh)/KCO to replace bromine with aryl groups.
- Nucleophilic Additions : Amines or alcohols can attack the isocyanate to form ureas or carbamates.
Optimize reaction stoichiometry (1:1.2 molar ratio for cross-couplings) and characterize intermediates via TLC/LC-MS .
Q. How should researchers address contradictions in reactivity data for this compound across studies?
- Methodological Answer :
- Replicate Conditions : Ensure identical parameters (solvent, catalyst, temperature). For example, discrepancies in coupling yields may arise from trace moisture affecting palladium catalysts.
- Analytical Validation : Use multiple techniques (e.g., NMR, X-ray crystallography) to confirm product structures.
- Data Triangulation : Compare results with structurally similar compounds (e.g., 2-chloro-1-iodo-4-isocyanatobenzene) to identify substituent effects .
Q. What role does this compound play in synthesizing heterocyclic scaffolds?
- Methodological Answer : The compound serves as a precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
